4-((2s)Pyrrolidin-2-yl)benzenecarbonitrile
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Overview
Description
4-((2S)Pyrrolidin-2-yl)benzenecarbonitrile is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . This compound features a pyrrolidine ring attached to a benzenecarbonitrile moiety, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2S)Pyrrolidin-2-yl)benzenecarbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This reaction yields the desired pyrrolidine derivative.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-((2S)Pyrrolidin-2-yl)benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenecarbonitrile moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzenecarbonitrile derivatives.
Scientific Research Applications
4-((2S)Pyrrolidin-2-yl)benzenecarbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2S)Pyrrolidin-2-yl)benzenecarbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzenecarbonitrile moiety may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
4-((2R)Pyrrolidin-2-yl)benzenecarbonitrile: A stereoisomer with similar chemical properties but different biological activity.
Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit diverse biological activities.
Uniqueness: 4-((2S)Pyrrolidin-2-yl)benzenecarbonitrile is unique due to its specific stereochemistry and the presence of the benzenecarbonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12N2 |
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Molecular Weight |
172.23 g/mol |
IUPAC Name |
4-[(2S)-pyrrolidin-2-yl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h3-6,11,13H,1-2,7H2/t11-/m0/s1 |
InChI Key |
RARTUGVXCLIADN-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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